UZH2

METTL3 inhibition TR-FRET assay biochemical potency

METTL3 inhibitor studies frequently encounter off-target RNA methyltransferase effects and poor cellular permeability. UZH2 solves both: • IC50 = 5 nM (TR-FRET) with validated selectivity vs. METTL1 & METTL16 • Cellular target engagement EC50 = 0.85 μM (CETSA) in MOLM-13 AML cells • Reduces m6A/A ratios in AML & prostate cancer cells • Co-crystal structure (PDB 7O2F) supports rational PROTAC design • Caco-2 permeability 12×10⁻⁶ cm·s⁻¹ with favorable metabolic stability. Supplied as a white to off-white solid; for research use only.

Molecular Formula C27H37F2N7O
Molecular Weight 513.6 g/mol
Cat. No. B10854392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUZH2
Molecular FormulaC27H37F2N7O
Molecular Weight513.6 g/mol
Structural Identifiers
SMILESCC1(CCN(CC1)CC2=CC(=C(C=C2F)N3CC(=O)NC4(C3)CCN(CC4)C5=NC=NC(=C5)NC)F)C
InChIInChI=1S/C27H37F2N7O/c1-26(2)4-8-34(9-5-26)15-19-12-21(29)22(13-20(19)28)36-16-25(37)33-27(17-36)6-10-35(11-7-27)24-14-23(30-3)31-18-32-24/h12-14,18H,4-11,15-17H2,1-3H3,(H,33,37)(H,30,31,32)
InChIKeyGYWOVBUGFWWSJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UZH2 Chemical Identity and Pharmacological Classification


4-[4-[(4,4-Dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-9-[6-(methylamino)pyrimidin-4-yl]-1,4,9-triazaspiro[5.5]undecan-2-one (CAS 2756566-45-5), commonly designated UZH2, is a synthetic small molecule belonging to the 1,4,9-triazaspiro[5.5]undecan-2-one chemotype [1]. It functions as a potent, selective, and cell-permeable inhibitor of the RNA methyltransferase METTL3, the catalytic subunit of the METTL3/METTL14 writer complex responsible for deposition of N6-methyladenosine (m6A) on mRNA [1][2]. Its discovery arose from a protein crystallography-guided medicinal chemistry optimization campaign that improved potency 1400-fold over the initial hit [1].

METTL3 pathway inhibition study fit Reported biochemical potency and selectivity profile against related RNA methyltransferases
Cell-permeable probe with characterized binding mode Co-crystal structure available (PDB 7O2F); supports rational design of derivatives
ADME-aware tool compound Reported permeability and metabolic stability context for cellular assay compatibility

UZH2 Key Differentiators from Generic METTL3 Inhibitors


METTL3 inhibitors exhibit substantial variation in potency, selectivity, and cellular target engagement profiles that preclude simple interchangeability. UZH2 is distinguished by a combination of single-digit nanomolar biochemical potency (IC50 = 5 nM), validated selectivity against closely related RNA methyltransferases (METTL1 and METTL16), and sub-micromolar cellular target engagement (CETSA EC50 = 0.85 μM) [1]. The compound's favorable ADME profile—including high Caco-2 permeability (12 × 10⁻⁶ cm·s⁻¹) and acceptable metabolic stability (t₁/₂ = 24 min in rat liver microsomes)—was engineered concurrently with potency optimization, a rare feature among early-generation METTL3 inhibitors [1]. Furthermore, the availability of a high-resolution co-crystal structure (PDB 7O2F) provides a validated structural basis for understanding its binding mode, enabling rational design of derivatives and PROTACs [2]. Substituting UZH2 with a structurally distinct METTL3 inhibitor may yield discordant results in cellular and in vivo assays due to differences in selectivity, permeability, and target residence time.

Potency and selectivity variability

METTL3 inhibitor profiles differ significantly; biochemical potency and isoform selectivity may not transfer between chemotypes.

Cellular target engagement may shift

Cell permeability and intracellular target residence time vary; substituting with a structural analog may alter cellular activity readouts.

ADME profile mismatch

Permeability and metabolic stability were co-optimized; generic inhibitors may lack suitable ADME attributes for consistent in-cell or in vivo studies.

Quantitative Evidence: UZH2 vs. Key Comparators


Biochemical Potency vs. STM2457 and UZH1a

UZH2 demonstrates a 3.4-fold higher biochemical potency against the METTL3/METTL14 complex compared to the widely used first-in-class inhibitor STM2457, and a 56-fold improvement over its racemic precursor UZH1a [1]. The optimization campaign from hit compound to UZH2 yielded a 1400-fold potency enhancement, culminating in an IC50 of 5 nM in a time-resolved FRET assay [1].

Biochemical Potency (IC50)
Head-to-head
UZH2: 5 nM vs STM2457: 16.9 nM; UZH1a: 280 nM (3.4-fold / 56-fold more potent than comparators; 1400-fold over initial hit)
Supports METTL3 inhibition assay interpretation and compound ranking.
TR-FRET assay; recombinant METTL3/METTL14 complex.
METTL3 inhibition TR-FRET assay biochemical potency SAM-competitive

Selectivity Against METTL1 and METTL16

UZH2 at 100 μM produced a melting temperature shift (ΔTm) of +4.7°C for the METTL3/METTL14 complex relative to DMSO control, whereas no shift was observed for METTL16 or METTL1 at the same concentration [1]. This contrasts with the natural cofactor byproduct S-adenosyl-L-homocysteine (SAH), which induced ΔTm shifts of 3.7°C, 0.8°C, and 6.3°C at 1000 μM for METTL3/METTL14, METTL16, and METTL1, respectively [1].

Selectivity (ΔTm)
Head-to-head
METTL3/METTL14 ΔTm +4.7°C at 100 μM; no shift for METTL16 or METTL1 at same concentration
Reported selectivity profile supports m6A pathway-specific interpretation.
Thermal shift assay; compared to SAH cofactor response.
selectivity thermal shift assay METTL16 METTL1 off-target

Cellular Target Engagement in MOLM-13 AML Cells

UZH2 demonstrates robust cellular target engagement in acute myeloid leukemia cells. In a cellular thermal shift assay (CETSA) performed on endogenously expressed full-length METTL3 in MOLM-13 cells, UZH2 stabilized METTL3 in a dose-dependent manner at 54°C with an EC50 of 0.85 μM [1]. A complementary InCELL Pulse assay in HEK293T cells expressing a METTL3-ePL fusion protein yielded an EC50 of 2 μM [1].

Cellular Target Engagement
Class-level
CETSA EC50 = 0.85 μM in MOLM-13 cells; ~170-fold shift from biochemical IC50
Reported cellular target engagement context; supports AML cell-based METTL3 inhibition studies.
Endogenous full-length METTL3; thermal denaturation at 54°C.
CETSA cellular target engagement MOLM-13 AML thermal stabilization

ADME Profile: Caco-2 Permeability and Metabolic Stability

UZH2 exhibits favorable ADME characteristics that distinguish it from earlier analogs in the 1,4,9-triazaspiro[5.5]undecan-2-one series. It displays high Caco-2 permeability (Papp = 12 × 10⁻⁶ cm·s⁻¹) and acceptable metabolic stability in rat liver microsomes (t₁/₂ = 24 min) [1]. In contrast, earlier lead compounds in the series (e.g., compounds 5, 7, and 8) exhibited poor metabolic stability with half-lives below 12 min in the same assay [1].

ADME Profile
Head-to-head
Papp = 12 × 10⁻⁶ cm·s⁻¹; t₁/₂ = 24 min (rat liver microsomes)
Reported ADME profile supports cellular assay and PROTAC design evaluation.
Caco-2 monolayer; NADPH-supplemented microsomes.
ADME Caco-2 permeability metabolic stability rat liver microsomes drug-like properties

UZH2 Research and Industrial Application Scenarios


METTL3 Chemical Probe for AML m6A Biology

UZH2 is ideally suited as a chemical probe in AML research due to its sub-micromolar cellular target engagement (CETSA EC50 = 0.85 μM in MOLM-13 cells) and demonstrated reduction of m6A/A ratios in polyadenylated RNA from MOLM-13 cells [1]. Its selectivity against METTL1 and METTL16 minimizes confounding effects from off-target RNA methyltransferase inhibition [1].

PROTAC Warhead for METTL3 Degradation

The availability of a high-resolution co-crystal structure (PDB 7O2F) [2] and UZH2's balanced ADME profile (Caco-2 permeability = 12 × 10⁻⁶ cm·s⁻¹; metabolic t₁/₂ = 24 min) [1] have made it the warhead of choice for developing METTL3-targeting PROTAC degraders. Recent studies have successfully utilized UZH2 conjugated to VHL or CRBN E3 ligase ligands to achieve selective METTL3 degradation [3].

Reference Standard for Benchmarking METTL3 Inhibitors

With a well-characterized biochemical IC50 (5 nM in TR-FRET), documented selectivity profile, and validated cellular target engagement, UZH2 serves as an essential reference compound for benchmarking novel METTL3 inhibitors [1]. Its potency lies intermediate between the less potent STM2457 (IC50 = 16.9 nM) and more potent clinical candidates such as EP652 (IC50 = 2 nM), providing a useful calibration point across assay platforms .

METTL3 Inhibition in Prostate Cancer (PC-3) Models

UZH2 reduces the m6A/A ratio in polyadenylated RNA from PC-3 prostate cancer cells, demonstrating functional target inhibition in a solid tumor context beyond hematological malignancies [1]. This cross-cancer applicability supports its use in comparative oncology studies investigating tissue-specific METTL3 dependencies.

Application Selection Property Validation Focus
AML m6A biology probe research Cellular target engagement context m6A modulation in AML cell models
PROTAC warhead development Co-crystal structure & ADME profile METTL3 degradation efficiency assessment
METTL3 inhibitor benchmarking reference Documented biochemical & selectivity profile Inter-assay calibration and comparison
Prostate cancer cell model studies Cross-cancer line applicability context Tissue-specific METTL3 dependency analysis
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